Maltotetraose

描述

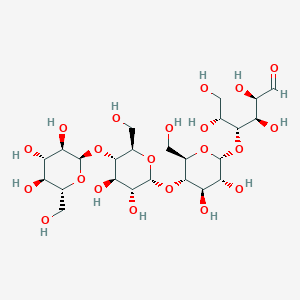

Maltotetraose is a linear tetrasaccharide composed of four glucose units linked by α-1,4-glycosidic bonds. This compound is notable for its low sweetness and high solubility in water. It is primarily derived from the hydrolysis of starch or maltodextrin and has significant applications in the food, medical, and chemical industries .

准备方法

Synthetic Routes and Reaction Conditions: Maltotetraose can be synthesized through enzymatic hydrolysis of starch or maltodextrin. The predominant method involves the use of this compound amylase, which catalyzes the hydrolysis of amylaceous polysaccharides into maltooligosaccharides with this compound as the main product . The enzyme this compound amylase belongs to the glycoside hydrolase family 13 and can sequentially cleave the fourth α-1,4-glycosidic bond from the non-reducing ends of amylaceous polysaccharides .

Industrial Production Methods: In industrial settings, this compound is produced through multi-enzymatic hydrolysis followed by yeast fermentation and simulated moving bed (SMB) separation to achieve high purity . This method ensures a production process that is environmentally friendly, safe, and efficient. The cost analysis indicates that producing high-purity this compound through this method is economically viable .

化学反应分析

Hydrolysis of Maltotetraose

This compound undergoes both acid-catalyzed and enzymatic hydrolysis, breaking down into smaller oligosaccharides and glucose.

1.1 Acid-Catalyzed Hydrolysis

Under acidic conditions, this compound hydrolyzes sequentially into maltotriose, maltose, and glucose. For example, treatment with 4 M HCl at 120°C for 10 minutes yields a mixture of:

| Reaction Conditions | Products (Relative Abundance) |

|---|---|

| 4 M HCl, 120°C, 10 min | Maltotriose (15%), Maltose (50%), Glucose (30%) |

1.2 Enzymatic Hydrolysis

Enzymes like α-amylase and α-glucosidase cleave this compound at specific glycosidic bonds. For instance, α-amylase targets the α-1,4 linkage, generating maltotriose and glucose .

Binding Affinity

The binding of this compound to substrate-binding proteins (SBPs) in ABC transporters is critical for bacterial uptake. Isothermal titration calorimetry (ITC) data shows:

Fluorination for Stability Enhancement

Site-selective fluorination at terminal hydroxyl groups improves resistance to enzymatic hydrolysis.

Key Findings :

- Fluorination at C2 (reducing end) inverts substrate orientation in α-amylase active sites .

- Hydrolytic Stability : Fluorinated this compound shows 10-fold increased resistance to α-amylase and α-glucosidase .

| Modification | Stability Enhancement |

|---|---|

| C2-F (reducing end) | 10-fold vs. natural |

Industrial Production

High-yield production of this compound is achieved using Pseudomonas stutzeri amylases, with:

Structural and Thermodynamic Analysis

This compound’s α-1,4 glycosidic linkages confer unique properties:

Thermodynamic Data :

Crystallographic Insights

Co-crystal structures with human α-amylase reveal maltose units bound at the active site, guiding substrate orientation .

科学研究应用

Medical Imaging

Maltotetraose has been utilized as a scaffold in the development of imaging agents for bacterial infections. A recent study demonstrated the effectiveness of a maltotriose-based fluorescent probe, Cy7-1-maltotriose, which showed superior uptake in bacterial cells compared to mammalian cells. This specificity allows for non-invasive imaging of infections, making it a promising tool for diagnosing conditions such as wound infections and assessing treatment efficacy in vivo using fluorescence and photoacoustic imaging techniques .

Case Study: Imaging Bacterial Infections

- Objective : To develop a targeted imaging agent for bacterial infections.

- Methodology : The study compared maltotriose and this compound derivatives for their pharmacokinetic properties and imaging capabilities.

- Findings : Cy7-1-maltotriose provided enhanced imaging signals in infected tissues compared to maltohexose derivatives, indicating its potential as a more effective imaging agent .

Food Science

In the food industry, this compound is recognized for its functional properties that enhance product quality. It exhibits low osmotic pressure, high water-holding capacity, and mild sweetness, making it suitable for various applications in food processing. Additionally, this compound can inhibit sucrose crystallization and improve the stability of foam in beverages like beer .

Applications in Food Processing

- Stabilizer : Used to enhance the texture and stability of food products.

- Sweetener : Provides mild sweetness without significantly increasing caloric content.

- Foam Enhancer : Improves the quality of beer foam, contributing to better sensory attributes .

Clinical Chemistry

This compound serves as a substrate in clinical chemistry for measuring blood glucose levels. Its ability to undergo enzymatic hydrolysis makes it valuable in assays that monitor glycemic responses and enzyme activities related to carbohydrate metabolism .

Enzymatic Assays

- Substrate for Enzymes : this compound derivatives are used to assess the activity of enzymes such as α-amylase and glycogen phosphorylase.

- Fluorogenic Derivatives : These derivatives provide high analytical sensitivity for enzyme assays, facilitating research in metabolic disorders .

Enzymatic Research

This compound is also significant in enzymatic research due to its role as a product of starch hydrolysis. Researchers have developed this compound-producing amylases that improve baking performance by enhancing dough rheology and texture in whole-grain bread production .

Case Study: Baking Performance Enhancement

- Objective : To evaluate the impact of this compound-producing enzymes on bread quality.

- Methodology : Whole wheat flour was treated with G4-amylase to assess changes in dough properties.

- Findings : The addition of this compound improved dough elasticity and bread volume, indicating its potential as a baking improver .

作用机制

Maltotetraose exerts its effects primarily through its interaction with specific enzymes and microbial populations. For instance, it can inhibit the growth of certain pathogenic bacteria by enhancing the growth of beneficial gut microbiota . Additionally, this compound has been shown to inhibit the expression of intercellular adhesion molecule-1 (ICAM-1) induced by tumor necrosis factor-alpha (TNF-α), suggesting its potential anti-inflammatory properties .

相似化合物的比较

Maltotriose: Composed of three glucose units linked by α-1,4-glycosidic bonds.

Maltopentose: Composed of five glucose units linked by α-1,4-glycosidic bonds.

Comparison: Maltotetraose is unique due to its specific physiological functions and its ability to enhance the quality of food products by improving moisture retention and reducing the production of Maillard reaction products . Unlike maltotriose and maltopentose, this compound has been extensively studied for its potential health benefits, including its role in inhibiting early stages of atherosclerosis and suppressing the growth of pathogenic bacteria .

生物活性

Maltotetraose, a tetrasaccharide composed of four glucose units linked by α-(1–4) glycosidic bonds, has garnered significant attention in biochemical and industrial applications due to its unique properties and biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its production, enzymatic interactions, antibacterial properties, and potential applications in various fields.

1. Production and Enzymatic Activity

This compound can be produced through the enzymatic hydrolysis of starch by various microbial amylases. Notably, Pseudomonas stutzeri and Bacillus species have been identified as effective producers of this compound.

Table 1: Enzymatic Production of this compound

| Microorganism | Enzyme Type | Substrate Used | This compound Yield (%) |

|---|---|---|---|

| Pseudomonas stutzeri | α-Amylase | Potato Starch | 98% |

| Bacillus circulans | This compound-producing Amylase | Starch | Variable |

Research indicates that the optimal conditions for this compound production vary among different strains. For instance, Pseudomonas stutzeri achieves maximum amylase activity at a pH of 8.0 and a temperature of 60°C . This strain's ability to produce this compound in high yields without glucose presence suggests its potential utility in food processing applications where sweetness reduction is desired .

2.1 Antibacterial Properties

This compound exhibits notable antibacterial activity, particularly against Erwinia species, which are known plant pathogens responsible for diseases such as stalk rot in various crops . In studies comparing various maltooligosaccharides, this compound was the only compound that demonstrated significant inhibitory effects on these pathogens. This property suggests potential applications in agriculture as a natural pesticide or growth enhancer.

2.2 Physiological Effects

In addition to its antibacterial properties, this compound has been studied for its physiological effects on fermentation processes. Research involving Saccharomyces cerevisiae indicates that this compound can be fermented effectively, contributing to the overall metabolic efficiency of yeast during alcohol production . The respiratory quotient (RQ) observed during this compound metabolism is notably higher than that for other sugars like maltose and glucose, indicating a different metabolic pathway that could be exploited in industrial fermentation processes .

3. Applications in Food and Industry

This compound's unique properties make it suitable for various applications:

- Food Industry : It serves as a food additive to improve texture while reducing sweetness without compromising flavor. Its high moisture retention capacity helps prevent retrogradation in baked goods .

- Clinical Chemistry : this compound is utilized as a substrate in assays for measuring blood glucose levels, showcasing its relevance in medical diagnostics .

- Agriculture : Its antibacterial properties against plant pathogens highlight its potential use as a natural pesticide, promoting healthier crop yields.

Case Study 1: Antibacterial Efficacy

In a controlled study examining the antibacterial efficacy of maltodextrins and oligosaccharides against Erwinia sp., this compound was found to inhibit bacterial growth significantly compared to glucose and maltose. This finding supports the hypothesis that specific oligosaccharides can be used strategically to manage plant diseases .

Case Study 2: Fermentation Performance

A study on the fermentation performance of different Saccharomyces strains revealed that those grown on this compound exhibited higher growth rates and metabolic efficiency compared to those grown on glucose or maltose alone. This case underscores the importance of oligosaccharides like this compound in optimizing fermentation processes in brewing and bioethanol production .

属性

IUPAC Name |

(2R,3R,4S,5S,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(2R,3S,4R,5R,6S)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(29)10(30)15(35)22(40-5)44-19-7(3-27)42-24(17(37)12(19)32)45-20-8(4-28)41-23(16(36)13(20)33)43-18-6(2-26)39-21(38)14(34)11(18)31/h5-38H,1-4H2/t5-,6-,7-,8-,9-,10+,11-,12-,13-,14-,15-,16-,17-,18-,19-,20-,21+,22-,23-,24-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LUEWUZLMQUOBSB-ZLBHSGTGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@@H]3[C@H](O[C@@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O)CO)CO)CO)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

666.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34612-38-9 | |

| Record name | O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-O-α-D-glucopyranosyl-(1→4)-D-glucose | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。